[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate
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Overview
Description
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an isoquinoline moiety, a methoxybenzoate group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with an appropriate alcohol derivative of isoquinoline. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features make it a candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate involves its interaction with specific molecular targets. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] benzoate
- [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-methoxybenzoate
- [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-methoxybenzoate
Uniqueness
Compared to similar compounds, [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate is unique due to the position of the methoxy group on the aromatic ring. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
CAS No. |
386245-32-5 |
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Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C19H19NO4/c1-23-17-8-4-7-15(11-17)19(22)24-13-18(21)20-10-9-14-5-2-3-6-16(14)12-20/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
GCFZOJATGQKSBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2 |
solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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